Belsoline

Descripción

Propiedades

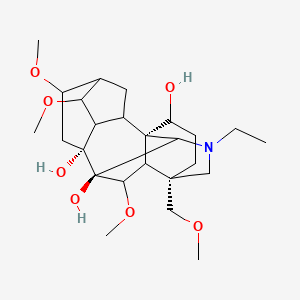

Fórmula molecular |

C25H41NO7 |

|---|---|

Peso molecular |

467.6 g/mol |

Nombre IUPAC |

(1S,8R,9S,13S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |

InChI |

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13?,14?,15?,16?,17?,18?,19?,20?,21?,22-,23+,24-,25+/m0/s1 |

Clave InChI |

JVBLTQQBEQQLEV-KALBOTPFSA-N |

SMILES isomérico |

CCN1C[C@@]2(CCC([C@@]34C2C([C@@](C31)([C@]5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |

Origen del producto |

United States |

Natural Occurrence and Biosynthetic Pathways of Belsoline

Identification of Botanical Sources for Belsoline Isolation

Norditerpenoid alkaloids, including this compound, are known to occur in several plant species. Two notable sources where the isolation of this compound has been reported are Aconitum carmichaeli and Ranunculus japonicus.

Ranunculus japonicus as a Source Organism

Ranunculus japonicus is another plant species, also within the Ranunculaceae family, that has been identified as a source of this compound. gbif.org While the Ranunculus genus is widely distributed and known for species commonly called buttercups, Ranunculus japonicus is specifically noted for its occurrence of this compound. wikipedia.org The isolation of this compound from Ranunculus japonicus highlights the presence of this norditerpenoid alkaloid in a different genus within the same plant family as Aconitum.

Isolation and Purification Methodologies from Natural Matrices

The isolation and purification of this compound from natural plant sources involve a series of steps typically employed for the extraction of alkaloids. These methods aim to separate the target compound from the complex mixture of other plant metabolites.

General methodologies for natural product isolation often begin with the preparation of the plant material, followed by extraction using suitable solvents. rroij.comgrinnell.edu Alkaloids, being basic in nature, are often extracted using acidic aqueous solutions or organic solvents. wikipedia.org The choice of solvent depends on the polarity and solubility of the target alkaloid.

Following initial extraction, crude extracts contain a wide array of compounds. Purification is then necessary to isolate this compound. Chromatographic techniques are extensively used for this purpose. rroij.comgrinnell.edu Common methods include:

Liquid-Liquid Extraction: This technique is used to partition compounds between two immiscible solvent phases based on their differential solubilities. grinnell.edu

Column Chromatography: This involves separating compounds based on their interaction with a stationary phase (e.g., silica (B1680970) gel, reversed-phase) and a mobile phase. rroij.comgrinnell.edu Different types of column chromatography, such as silica gel and reversed-phase chromatography, are employed depending on the properties of the alkaloids being isolated. grinnell.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique offering higher resolution and is frequently used for the final purification and analysis of natural products like alkaloids. rroij.comgrinnell.edu

Detailed research findings on the specific isolation protocol for this compound from Aconitum carmichaeli or Ranunculus japonicus would involve specific solvent systems, chromatographic conditions, and detection methods optimized for this particular compound. While general methods for alkaloid isolation are well-established, the precise steps can vary depending on the plant source and the desired purity.

Hypothesized Biosynthetic Routes for Norditerpenoid Alkaloids

The biosynthesis of norditerpenoid alkaloids, including this compound, is a complex process that is hypothesized to originate from general precursor pathways leading to alkaloid biogenesis, followed by specific enzymatic transformations that shape the characteristic diterpenoid skeleton and introduce the nitrogen atom.

General Precursor Pathways for Alkaloid Biogenesis

Most alkaloids are derived from amino acids. wikipedia.orgfrontiersin.orgnih.govuzh.ch The biosynthesis of alkaloids typically involves the conversion of specific amino acids into key intermediates through various metabolic pathways. wikipedia.orgfrontiersin.orgnih.gov For diterpenoid alkaloids, the carbon skeleton is derived from diterpenes, which are synthesized from isopentenyl diphosphate (B83284) (IPP) units. ub.ac.idbartleby.com IPP is a five-carbon precursor formed via the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. ub.ac.id

The nitrogen atom in alkaloids is primarily incorporated from amino acids. wikipedia.orgfrontiersin.orgnih.govuzh.ch While the diterpene skeleton provides the carbon framework, amino acids such as ornithine, lysine, phenylalanine, tyrosine, and tryptophan serve as the nitrogen source and contribute to the structural diversity of alkaloids. wikipedia.orgfrontiersin.orgnih.govuzh.chgcwgandhinagar.com For diterpenoid alkaloids, the nitrogen atom is typically incorporated into the pre-formed diterpene skeleton. thieme-connect.com

A general overview of alkaloid biogenesis precursors is presented in the table below:

| Precursor Type | Examples of Precursors | Contribution to Alkaloid Structure |

| Amino Acids | Ornithine, Lysine, Tyrosine, Tryptophan | Nitrogen atom, structural fragments |

| Terpenoid | Isopentenyl Diphosphate (IPP) | Carbon skeleton (via diterpenes) |

Enzymatic Transformations in Diterpenoid Alkaloid Synthesis

The transformation of diterpene precursors into complex norditerpenoid alkaloids like this compound involves a series of enzymatic reactions. These transformations include cyclization, oxidation, hydroxylation, and the crucial step of nitrogen incorporation.

The biosynthesis of the diterpene skeleton typically involves diterpene synthases that catalyze the cyclization of geranylgeranyl pyrophosphate (GGPP), a C20 precursor derived from IPP. bartleby.comthieme-connect.com This leads to the formation of various diterpene scaffolds, such as the ent-kaurane or ent-atisane skeletons, which are common backbones for diterpenoid alkaloids. thieme-connect.com

Subsequent enzymatic steps, often involving cytochrome P450 enzymes and other modifying enzymes, introduce functional groups like hydroxyl and oxygen atoms and rearrange the carbon skeleton. jipb.netbeilstein-journals.org The nitrogen atom is incorporated into the diterpene framework through specific enzymatic reactions, such as aminotransferases. jipb.net This incorporation event is a defining step in the formation of diterpenoid alkaloids from their diterpene precursors. jipb.netthieme-connect.com The precise sequence of enzymatic transformations leading specifically to this compound is part of the complex biosynthetic pathways that are still being elucidated for many norditerpenoid alkaloids. Research utilizing techniques like feeding experiments with labeled precursors and enzymatic studies in cell-free extracts helps to understand these hypothesized routes. nih.govacs.org

Advanced Structural Elucidation of Belsoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool in organic chemistry for elucidating the structure of molecules by providing detailed information about the number, type, and connectivity of atoms, particularly hydrogen and carbon. slideshare.netnih.gov For complex molecules like Belsoline, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are indispensable. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are particularly sensitive to the hybridization state and the presence of electronegative atoms or functional groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary).

Automated NMR data analysis systems are being developed to assist in the structure elucidation of complex natural products, integrating raw NMR data processing with computational workflows to propose and verify structures. rsc.org

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights derived from its fragmentation pattern. nelsonlabs.commdpi.com High-resolution mass spectrometers are particularly useful for determining accurate masses, which allows for the confident assignment of molecular formulas. nelsonlabs.comcurrenta.de

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) Fragmentation Studies of Norditerpenoid Alkaloids

APCI-MS is an ionization technique often coupled with liquid chromatography (LC-APCI-MS) that is suitable for the analysis of relatively nonpolar to slightly polar and thermally stable compounds. nationalmaglab.orgspectroscopyonline.com In APCI, ionization occurs in the gas phase, often involving proton transfer to form protonated molecules ([M+H]⁺) or the formation of radical cations. nationalmaglab.org The degree of fragmentation in APCI can be influenced by parameters such as the cone voltage. uva.nl

Studies on norditerpenoid alkaloids using APCI-MS have revealed characteristic fragmentation patterns that are valuable for structural investigation. capes.gov.brnih.gov For instance, fragmentation often involves the loss of small neutral molecules like water or acetic acid, particularly from hydroxyl or acetoxy groups present in the structure. capes.gov.brnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Isomeric Differentiation

ESI-MS is a soft ionization technique widely used for analyzing polar and thermally labile compounds, producing primarily protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions. currenta.denih.gov ESI-MS, especially when coupled with tandem mass spectrometry (ESI-MS/MS or ESI-MSⁿ), is a powerful tool for differentiating structural isomers. nih.govmdpi.com Although isomers have the same molecular weight, they can exhibit distinct fragmentation patterns under collision-induced dissociation (CID) or other fragmentation methods, providing diagnostic fragment ions that help distinguish between different structural arrangements. mdpi.comlcms.cz

While ESI-MS often yields abundant molecular ions, fragmentation can occur in-source depending on instrumental conditions. utk.edu Tandem MS allows for the selective fragmentation of a chosen precursor ion, generating product ion spectra that are characteristic of the compound's structure. currenta.denih.gov Comparing the MS/MS spectra of isomeric norditerpenoid alkaloids can reveal subtle differences in their fragmentation pathways, enabling their differentiation.

Influence of Molecular Configuration on Mass Spectral Fragmentation Patterns

The stereochemistry, or three-dimensional arrangement of atoms, can significantly influence the fragmentation pathways observed in mass spectrometry. capes.gov.brnih.gov For norditerpenoid alkaloids, studies have shown that the configuration at specific chiral centers can affect the relative abundance of fragment ions. capes.gov.brnih.govacs.org For example, differences in the stereochemistry at C-6 in stereoisomeric norditerpenoid alkaloids have been shown to lead to distinct fragmentation patterns in APCI-MS, with varying abundances of fragment ions related to the loss of water or acetic acid. capes.gov.brnih.gov These differences can be attributed to stereochemical effects, such as 1,3-diaxial interactions, that influence the stability of the molecule and the ease of bond cleavage during ionization and fragmentation. capes.gov.brnih.gov The position and configuration of substituents, such as hydroxyl or methoxyl groups, can impact the stability of the molecular skeleton and influence fragmentation pathways. acs.orgacs.orgresearchgate.net

Table 1 illustrates how APCI-MS data, specifically the relative abundance of the molecular ion ([M+H]⁺) and the fragment ion corresponding to the loss of water ([M+H-H₂O]⁺), can be used to differentiate between norditerpenoid alkaloids based on their structure and configuration. acs.orgresearchgate.net

| Compound | Molecular Formula | [M+H]⁺ m/z | [M+H]⁺ I% | [M+H-H₂O]⁺ m/z | [M+H-H₂O]⁺ I% |

| Compound 1 | C₃₂H₄₉NO₉ | 592.34 | 100 | 574.33 | 57 |

| Compound 2 | C₃₃H₅₁NO₉ | 606.36 | 100 | 588.35 | 62 |

| Compound 3 | C₃₄H₅₃NO₉ | 620.37 | 100 | 602.36 | 58 |

| Compound 4 | C₂₅H₃₉NO₆ | 454.28 | 100 | 436.27 | 30 |

| Compound 5 | C₂₁H₃₃NO₅ | 378.26 | 100 | 360.25 | 29 |

| Compound 6 | C₂₄H₃₇NO₆ | 438.29 | 100 | 420.28 | 27 |

| Compound 7 (Condelphine) | C₂₅H₃₉NO₆ | 450.29 | 100 | 432.28 | 31 |

| Compound 8 | C₂₆H₄₁NO₆ | 468.30 | 100 | 450.29 | 33 |

Data adapted from search results, representing examples of norditerpenoid alkaloids and their fragmentation in APCI-MS. acs.orgresearchgate.net Specific this compound data was not available in the search results, so representative norditerpenoid alkaloid data is used to illustrate the technique.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, including the precise positions of atoms, bond lengths, bond angles, and torsional angles. instruct-eric.orgnih.govwikipedia.org It is particularly powerful for establishing the absolute configuration of chiral centers, which cannot always be unequivocally determined by NMR or MS alone. acs.org

By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound or an analog, electron density maps can be generated, allowing for the construction of a detailed molecular model. nih.govwikipedia.org This technique provides unambiguous information about the relative and absolute stereochemistry of the molecule, confirming assignments made by other spectroscopic methods. X-ray crystallography also provides insights into the preferred conformation of the molecule in the solid state and how molecules pack in the crystal lattice. wikipedia.org While obtaining suitable single crystals of complex natural products can be challenging, successful crystallization and subsequent X-ray diffraction analysis provide the most conclusive structural data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic molecular vibrations. edinst.commdpi.comuni-siegen.de These techniques measure the absorption (IR) or scattering (Raman) of light at specific frequencies that correspond to the vibrational modes of the molecule. edinst.commdpi.comuni-siegen.destellarnet.us

IR spectroscopy is sensitive to changes in the dipole moment during vibration, making it particularly useful for identifying polar functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, which are often present in norditerpenoid alkaloids like this compound. acdlabs.com The positions and intensities of absorption bands in the IR spectrum provide a "fingerprint" that can help confirm the presence or absence of specific functional groups and can also be indicative of the molecular environment of these groups. uni-siegen.destellarnet.us

Raman spectroscopy, on the other hand, is based on the inelastic scattering of light due to changes in molecular polarizability during vibration. mdpi.comstellarnet.us It is often complementary to IR spectroscopy, providing information about vibrations that may be weak or absent in the IR spectrum, such as those of nonpolar bonds or symmetric vibrations. edinst.commdpi.com

Computational Chemistry Approaches to Conformational Analysis and Spectroscopic Prediction

Computational chemistry plays a crucial role in the advanced structural elucidation of complex natural products like this compound and its analogs. These methods provide valuable insights into molecular geometries, conformational preferences, and spectroscopic properties that complement experimental data. Techniques such as Density Functional Theory (DFT), ab initio methods, and molecular mechanics force fields are widely employed to explore the potential energy surface of these molecules, identifying stable conformers and understanding their relative stabilities massbank.euontosight.aiwikipedia.orgnih.govsigmaaldrich.com.

Conformational analysis, a central aspect of computational chemistry, involves sampling the various three-dimensional arrangements (conformers) a molecule can adopt due to rotations around single bonds massbank.euwikipedia.org. For polycyclic diterpenoid alkaloids like this compound, with their rigid ring systems and flexible side chains, identifying the low-energy conformers is essential for understanding their behavior in different environments and their interactions with biological targets. Computational methods allow for the calculation of the energy associated with each conformation, providing a picture of the molecule's flexibility and preferred shapes massbank.euwikipedia.org. Solvation models can be included in these calculations to simulate the effect of different solvents on conformational preferences wikipedia.orgnih.gov.

Beyond conformational analysis, computational chemistry is a powerful tool for predicting spectroscopic parameters. By calculating properties such as vibrational frequencies, chemical shifts, and excitation energies, researchers can simulate Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm structural assignments and gain a deeper understanding of the relationship between molecular structure and spectroscopic signatures. DFT is a commonly used method for spectroscopic predictions due to its balance of accuracy and computational cost for molecules of this size.

While specific detailed computational studies focusing exclusively on the conformational analysis and spectroscopic prediction of this compound were not prominently found in the immediate search results, the application of these computational techniques to complex natural products and their analogs is well-established in the field. Studies on related complex molecules demonstrate the utility of computational approaches in:

Determining the most stable three-dimensional structures.

Evaluating the influence of substituents on molecular conformation.

Assigning experimental spectroscopic signals to specific molecular vibrations or nuclei.

Exploring potential interactions with binding sites by considering ligand conformations.

Computational studies on analogs of this compound, such as Delcosine, would similarly involve exploring their conformational landscapes using methods like DFT or molecular mechanics to understand how structural variations influence their preferred shapes and flexibility. Predicting their spectroscopic properties computationally would aid in their identification and characterization.

Researchers often utilize various software packages implementing these computational methods, such as GAUSSIAN, HyperChem, PCModel, and Maestro-MacroModel, to perform calculations ranging from molecular mechanics to sophisticated quantum mechanical studies ontosight.ai. The choice of method depends on the size of the molecule and the desired level of accuracy.

The integration of computational and experimental spectroscopic data provides a more complete and confident structural elucidation of this compound and its analogs, offering insights into their intrinsic properties and behavior.

Analytical Methodologies for the Detection, Identification, and Quantification of Belsoline

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Belsoline from other co-existing compounds in a sample matrix, which can include other alkaloids and plant metabolites.

High-Performance Liquid Chromatography (HPLC) in Alkaloid Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of alkaloids, including this compound, due to its ability to separate complex mixtures of non-volatile and semi-volatile compounds. HPLC separates analytes based on their differential partitioning between a stationary phase and a mobile phase pumped under high pressure. For alkaloid analysis, reversed-phase C18 columns are commonly employed as the stationary phase, with mobile phases typically consisting of buffers (often acidic to keep alkaloids protonated and improve peak shape) and organic modifiers like methanol (B129727) or acetonitrile (B52724) sci-hub.se. The pH of the mobile phase significantly impacts separation due to the ionizable nature of alkaloids sci-hub.se.

HPLC coupled with UV-Vis detection is a standard approach for alkaloid analysis acs.orgnih.govakjournals.comrsc.org. For instance, HPLC with UV detection has been used for the determination of this compound and Eldeline in Delphinium anthriscifolium Hance. fxcsxb.com. This method involved using a mobile phase of methanol and 0.2% triethylamine (B128534) (45:55) and achieved linear ranges of 0.50-50.0 mg/L for this compound and 0.30-30.0 mg/L for Eldeline. The recoveries for both compounds were in the range of 98.3%-104.5% with RSDs of 2.0% and 2.2%, respectively fxcsxb.com.

Gas Chromatography (GC) for Volatile this compound Analogs

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition shimadzu.comsigmaaldrich.com. While this compound itself might require derivatization to increase its volatility for GC analysis, GC is a valuable tool for analyzing more volatile this compound analogs or degradation products. GC separates compounds based on their boiling points and their interaction with the stationary phase within a heated column shimadzu.comsigmaaldrich.com. The separated components are then carried by an inert carrier gas (mobile phase) to a detector shimadzu.comsigmaaldrich.com. GC coupled with various detectors, including flame ionization detection (FID), nitrogen-phosphorus detection (NPD), and mass spectrometry (MS), has been used for alkaloid analysis acs.orgnih.gov.

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry creative-proteomics.commeasurlabs.com. This coupling is particularly advantageous for the analysis of complex samples containing this compound, as it allows for the separation of multiple compounds followed by their identification and quantification based on their mass-to-charge ratio (m/z) measurlabs.com. LC-MS, and more specifically LC-MS/MS (tandem mass spectrometry), is widely used for alkaloid analysis due to its high sensitivity, selectivity, and robustness creative-proteomics.commeasurlabs.comrestek.comnih.govshimadzu.comscirp.orgnih.govnih.gov. LC-MS/MS allows for the selection of a precursor ion and its fragmentation into specific product ions, providing a higher level of confidence in identification and improved signal-to-noise ratios for quantification youtube.com. This technique has been applied to the analysis of various alkaloids in different matrices, including plant extracts and biological samples creative-proteomics.comnih.govshimadzu.comscirp.org.

Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection and identification capabilities of MS measurlabs.comnih.gov. This technique is suitable for volatile and semi-volatile compounds, and like GC, may require derivatization for less volatile alkaloids like this compound shimadzu.com. GC-MS allows for the separation of components in a mixture, followed by their fragmentation and detection in the mass spectrometer measurlabs.comnih.gov. The resulting mass spectra can be compared to spectral libraries for compound identification nih.gov. GC-MS has been employed for the analysis of various alkaloids in different matrices, including plant extracts nih.govnih.govtandfonline.comnotulaebotanicae.ro. While GC-MS can be used for alkaloid analysis, the relatively poor volatilization of some alkaloids compared to other phytochemicals can be a limitation nih.gov. GC-MS/MS offers increased sensitivity and selectivity compared to GC-MS for analyzing compounds in complex matrices acs.orgnih.gov.

Spectroscopic Detection Methods in Analytical Platforms

Spectroscopic methods are often used in conjunction with chromatographic techniques to detect and quantify this compound based on its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy as a Chromatographic Detector

Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method used in HPLC for the analysis of compounds that absorb light in the UV-Vis region of the spectrum technologynetworks.commt.commsu.edu. Alkaloids, particularly those with aromatic rings or conjugated double bonds, typically exhibit UV-Vis absorption, often with characteristic peaks between 240 and 450 nm akjournals.commsu.eduresearchgate.net. UV-Vis detectors measure the absorbance of the eluent from the HPLC column at specific wavelengths, allowing for the detection and quantification of compounds as they elute technologynetworks.commt.com. Diode array detection (DAD) is a type of UV-Vis detection that acquires full UV-Vis spectra across a range of wavelengths simultaneously, providing additional information for peak identification and purity assessment nih.gov. UV-Vis spectroscopy is a straightforward and non-destructive method for analysis thermofisher.com. The wavelength corresponding to the maximum absorbance of the target substance is typically chosen for analysis to ensure maximum sensitivity technologynetworks.com.

Table 1: Summary of Analytical Techniques for this compound and Alkaloid Analysis

| Technique | Separation Mechanism | Detection Mechanism | Suitability for this compound | Advantages | Limitations | Relevant Citations |

| HPLC | Partitioning between stationary and mobile phases | Various detectors (UV-Vis, MS, etc.) | Suitable, especially with appropriate stationary and mobile phases | Separates complex mixtures, suitable for non-volatile compounds | Can require method development for specific alkaloids | sci-hub.seacs.orgnih.govakjournals.comrsc.orgfxcsxb.comtorontech.com |

| GC | Boiling point and interaction with stationary phase | Various detectors (FID, NPD, MS, etc.) | Suitable for volatile analogs, may require derivatization | Good separation of volatile compounds, high sensitivity with certain detectors | Requires volatile compounds, may need derivatization for less volatile alkaloids | acs.orgnih.govshimadzu.comsigmaaldrich.comnih.govtandfonline.comnotulaebotanicae.ro |

| LC-MS | HPLC separation | Mass-to-charge ratio | Highly suitable, provides structural information | High sensitivity and selectivity, provides molecular weight and fragmentation data | Can be more complex and expensive than standalone techniques | creative-proteomics.commeasurlabs.comrestek.comnih.govshimadzu.comscirp.orgnih.govnih.govtandfonline.comnotulaebotanicae.ro |

| GC-MS | GC separation | Mass-to-charge ratio | Suitable for volatile analogs, may require derivatization | Provides structural information, good for volatile compounds | Requires volatile compounds, spectral libraries may be incomplete for all alkaloids | acs.orgnih.govnih.govmeasurlabs.comnih.govnih.govtandfonline.comnotulaebotanicae.roinnovatechlabs.com |

| UV-Vis Spectroscopy | N/A (used as a detector in chromatography) | Absorption of UV-Vis light | Useful as an HPLC detector for compounds with chromophores | Simple, non-destructive, relatively inexpensive | Not highly selective, requires compounds to have a chromophore | nih.govakjournals.comrsc.orgscirp.orgnih.govtechnologynetworks.commt.commsu.eduresearchgate.netthermofisher.comrsc.orgwepub.orgintertek.com |

Table 2: Example Data for this compound and Eldeline Analysis by HPLC

| Compound | Linear Range (mg/L) | Recovery (%) | RSD (%) | Mobile Phase Composition | Detection Wavelength (nm) |

| This compound | 0.50-50.0 | 98.3-104.5 | 2.0 | Methanol - 0.2% Triethylamine (45:55) | Not specified in snippet fxcsxb.com |

| Eldeline | 0.30-30.0 | 98.3-104.5 | 2.2 | Methanol - 0.2% Triethylamine (45:55) | Not specified in snippet fxcsxb.com |

Note: Data extracted from a study on the determination of this compound and Eldeline in Delphinium anthriscifolium Hance. fxcsxb.com. The specific UV-Vis detection wavelength used in this study was not explicitly mentioned in the provided snippet, although HPLC-UV was used.

Flame Ionization Detection (FID) in Gas Chromatography

Gas Chromatography (GC) is a widely used technique for separating volatile and semi-volatile organic compounds. When coupled with a Flame Ionization Detector (FID), it becomes a powerful tool for the quantitative analysis of hydrocarbons and other organic species. FID is one of the most common detectors used in GC due to its high sensitivity to organic compounds containing carbon-hydrogen bonds, wide dynamic range, and reliability. nih.govlabinsights.nlchromatographyonline.comchromatographyonline.com

The principle of FID relies on the combustion of organic molecules in a hydrogen-air flame. nih.govlabinsights.nlyoutube.com As the analyte elutes from the GC column and enters the detector, it is introduced into a flame fueled by hydrogen and zero air. labinsights.nlyoutube.com The high temperature of the flame causes ionization of the carbon atoms within the organic molecules, producing ions and electrons. labinsights.nlyoutube.com A potential difference is applied between the flame jet and a collector electrode, causing the charged particles to migrate towards the electrodes, generating a small electrical current. labinsights.nlyoutube.com This current is proportional to the amount of organic compound entering the detector and is measured by an electrometer, which converts it into a voltage signal. labinsights.nlyoutube.com This signal is then processed to generate a chromatogram, where peaks correspond to the separated analytes. youtube.com

For the analysis of this compound by GC-FID, careful optimization of chromatographic conditions is necessary. This includes selecting an appropriate GC column (e.g., capillary columns with suitable stationary phases like HP-5 or Rtx-1MS) mdpi.com, optimizing carrier gas flow rate (e.g., using helium or nitrogen) labinsights.nlmdpi.com, and setting the oven temperature program to achieve sufficient separation of this compound from other components in the sample matrix. youtube.com The FID temperature should be maintained above 150 °C and typically 20–50 °C above the highest column temperature to prevent condensation of analytes or water vapor, which can cause noise and baseline drift. chromatographyonline.com The use of high-purity hydrogen and air, often supplied by gas generators, is recommended to minimize baseline noise and improve sensitivity. labinsights.nlchromatographyonline.com An inert make-up gas, such as nitrogen or helium, can also be used to optimize flow dynamics within the detector and enhance analytical results. labinsights.nl

While specific detailed research findings on this compound analysis solely by GC-FID were not extensively available in the search results, the principles and practices of GC-FID outlined are directly applicable to developing and validating a method for this compound. Studies on the GC-FID analysis of other organic compounds, such as glycols or cocaine, demonstrate the method's capability for quantitative determination with acceptable detection limits and recovery values when properly optimized and validated. tdl.orgjrespharm.com

Immunochemical Assays for High-Throughput Screening and Detection

Immunochemical assays leverage the highly specific binding interaction between antibodies and their target antigens (in this case, this compound) for detection and quantification. nih.gov These assays are particularly valuable for high-throughput screening (HTS) due to their ability to rapidly analyze large numbers of samples in formats such as 96-, 384-, or 1536-well plates, making them suitable for initial screening in drug discovery or other large-scale analyses. bmglabtech.comnih.govpromega.comupmbiomedicals.com

Common immunochemical assay formats include Enzyme-Linked Immunosorbent Assays (ELISAs) and Western blots. rockland.com The development of a robust immunoassay for this compound would involve several key steps:

Establish Critical Success Factors: Defining the required sensitivity and specificity for this compound detection. nih.gov

Antibody and Antigen Reagent Availability: Ensuring the availability of appropriate antibodies that specifically bind to this compound. nih.gov

Solid Surface Adsorption: Immobilizing either this compound or a capture antibody onto a solid surface, typically the wells of a microplate. nih.gov

Blocking: Blocking non-specific binding sites on the solid surface to reduce background signal. nih.gov

Incubation with Sample and Detection Antibody: Incubating the sample containing this compound with the immobilized phase and then with a detection antibody, often conjugated to an enzyme or fluorescent label. nih.govrockland.com

Washing: Washing steps are crucial to remove unbound reagents and minimize background noise. nih.gov

Signal Generation and Measurement: Adding a substrate that reacts with the conjugated label on the detection antibody to produce a measurable signal (e.g., colorimetric, fluorescent, or luminescent). nih.govpromega.comrockland.com This signal is then measured using a plate reader. bmglabtech.combmglabtech.com

For HTS applications, automation of liquid handling and data acquisition is essential. bmglabtech.comupmbiomedicals.com Bioluminescent and fluorescent detection methods are commonly used in HTS immunoassays due to their sensitivity and adaptability to automated plate readers. nih.govpromega.comupmbiomedicals.com The sensitivity, broad linear range, and wide dynamic range of these detection methods are advantageous for measuring analytes across a range of concentrations. nih.govpromega.com

While the search results provide general information on immunoassay development and HTS nih.govupmbiomedicals.comrockland.combmglabtech.comrockland.comnih.govpromega.jp, specific details on the development or application of immunochemical assays specifically for this compound were not found. However, the principles outlined are directly applicable to establishing such assays for this compound if specific antibodies were available. The robustness and performance of these assays are evaluated through validation parameters such as sensitivity, linearity, and recovery, as discussed in the following sections. nih.govpromega.jp

Method Validation and Performance Characteristics for this compound Analysis

Method validation is a critical process to confirm that an analytical procedure is suitable for its intended purpose, ensuring the accuracy, reliability, and consistency of results. jespublication.combiopharminternational.comlabmanager.com For the analysis of this compound, validation would involve assessing several key performance characteristics.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. cawood.co.ukresearchgate.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. cawood.co.ukresearchgate.net

These limits are crucial for defining the working range of an analytical method for this compound. The LOD is typically determined as the concentration corresponding to a signal that is three times the standard deviation of the blank (background noise). cawood.co.ukloesungsfabrik.deutoronto.ca The LOQ is generally set at a concentration that yields a signal ten times the standard deviation of the blank. cawood.co.uk

Methods for determining LOD and LOQ can include:

Based on Signal-to-Noise Ratio: Comparing the signal from a sample containing a low concentration of this compound to the background noise. loesungsfabrik.de

Based on the Standard Deviation of the Blank: Measuring the response of blank samples multiple times and calculating the standard deviation. cawood.co.ukutoronto.ca

Based on the Calibration Curve: Using the slope of the calibration curve and the standard deviation of the response (either the residual standard deviation of the regression line or the standard deviation of y-intercepts) to calculate LOD and LOQ. loesungsfabrik.deutoronto.ca It is recommended to use a calibration curve specifically prepared at lower concentrations near the presumed detection limit for this method. loesungsfabrik.de

For example, in a validated GC-FID method for cocaine, the LOD was determined to be 1.80 µg/mL and the LOQ was 5.57 µg/mL. jrespharm.com These values define the lower limits for reliable detection and quantification of cocaine using that specific method. Similar experiments would be conducted for this compound to establish its LOD and LOQ for a given analytical method.

Assessment of Recovery and Linearity of Analytical Methods

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a defined range. labmanager.comyokogawa.comeuropa.eu Assessing linearity involves preparing a series of samples with known concentrations of this compound spanning the expected working range of the method. labmanager.comeuropa.eu The instrument response (e.g., peak area in GC-FID or signal intensity in immunoassays) is then measured for each concentration, and a calibration curve is generated by plotting the response versus the concentration. labmanager.combio-techne.com Linearity is typically evaluated by calculating the correlation coefficient (R²) of the regression line; a value of 0.999 or greater generally indicates excellent linearity. jrespharm.comlabmanager.com The specified range of the method is normally derived from these linearity studies. europa.eu

Recovery experiments are performed to assess the accuracy of an analytical method and to determine if the sample matrix affects the measurement of the analyte. rockland.combio-techne.comquansysbio.combiosensis.comthermofisher.comwestgard.com This involves adding a known amount of this compound (spiking) into a blank matrix or a sample with a known endogenous concentration and then analyzing the spiked sample using the method. bio-techne.comquansysbio.combiosensis.comthermofisher.com The measured concentration is compared to the expected concentration to calculate the percentage of recovery. quansysbio.combiosensis.comthermofisher.com

The formula for calculating recovery is typically: % Recovery = ((Observed Concentration – Endogenous Concentration) / Spiked Concentration) * 100 quansysbio.com

Acceptable recovery values generally fall within a specified range, often 80-120%, although this can vary depending on the specific application and regulatory guidelines. bio-techne.comquansysbio.combiosensis.comlcms.cz Recoveries outside this range may indicate matrix effects or other interferences impacting the accurate measurement of this compound. quansysbio.combiosensis.com

Linearity of dilution is another aspect of recovery assessment, particularly in immunoassays. bio-techne.combiosensis.comthermofisher.com This involves serially diluting a sample containing this compound and measuring the analyte concentration at each dilution. bio-techne.combiosensis.comthermofisher.com When adjusted for the dilution factor, the concentration should remain consistent across the dilutions, demonstrating that the assay accurately measures this compound regardless of sample dilution. bio-techne.combiosensis.comthermofisher.com

Optimization of Sample Preparation and Matrix Clean-up Strategies

Sample preparation and matrix clean-up are critical steps in the analytical workflow for this compound, especially when dealing with complex matrices such as biological fluids or environmental samples. biopharminternational.comhta-it.com The goal is to isolate and concentrate the analyte while removing interfering substances that could affect the accuracy, sensitivity, and reliability of the downstream analytical method. biopharminternational.comhta-it.com

Matrix effects, caused by co-extracted components from the sample matrix, can suppress or enhance the analytical signal, leading to inaccurate quantification. lcms.czbiopharminternational.com Therefore, effective clean-up strategies are essential. Common techniques include:

Liquid-Liquid Extraction (LLE): Partitioning the analyte between two immiscible liquid phases. biopharminternational.com

Solid-Phase Extraction (SPE): Using a solid sorbent material to selectively retain the analyte or remove impurities. biopharminternational.comhta-it.comnih.gov Different types of SPE sorbents (e.g., C18, ion exchange, polar) can be used depending on the chemical properties of this compound and the matrix. biopharminternational.comnih.gov

Protein Precipitation: Removing proteins from biological samples, which can interfere with chromatographic separations and detector performance. biopharminternational.com

The optimization process involves evaluating different extraction solvents, clean-up sorbents, elution conditions, and other parameters to achieve maximum recovery of this compound and efficient removal of matrix interferents. biopharminternational.comnih.gov The chosen strategy should be compatible with the selected analytical technique (e.g., GC-FID or immunoassay). For instance, in GC-FID analysis, sample preparation often involves extraction into a volatile organic solvent and potentially derivatization if this compound is not sufficiently volatile or detectable. tdl.orgspectralabsci.com Automation of sample preparation procedures can improve reproducibility and throughput. hta-it.com

Evaluation of Method Reproducibility and Accuracy

Accuracy refers to the closeness of the measured value to the true value of the analyte concentration. labmanager.comyokogawa.comprocessinstruments.cnrheonics.comresearchgate.net It assesses the systematic errors of the method. westgard.com Accuracy is typically evaluated by analyzing samples with known concentrations of this compound, such as certified reference materials or spiked blank matrices, and comparing the measured values to the known values. jrespharm.comeuropa.eu The percentage difference between the measured and true values, or the percentage recovery in spiking experiments, are common measures of accuracy. jrespharm.comquansysbio.comwestgard.com

Reproducibility refers to the consistency of results when the analysis is performed multiple times under different conditions, such as by different analysts, using different instruments, or on different days. processinstruments.cnrheonics.comresearchgate.netnih.gov It assesses the variability of the method. researchgate.net Reproducibility is often evaluated by analyzing replicate samples over a period of time and calculating the relative standard deviation (RSD) or coefficient of variation (CV) of the results. bio-techne.comlcms.czresearchgate.net A lower RSD or CV indicates higher reproducibility. bio-techne.com

Method validation should include studies to assess both intra-assay variability (repeatability, consistency within a single analytical run under the same conditions) and inter-assay variability (reproducibility, consistency between different analytical runs or under different conditions). jrespharm.combio-techne.com For instance, analyzing replicate injections of the same sample in GC-FID assesses repeatability researchgate.net , while analyzing the same control sample on different days assesses inter-day reproducibility. jrespharm.com

Acceptable criteria for accuracy and reproducibility depend on the intended application of the method and relevant regulatory guidelines (e.g., ICH guidelines for pharmaceutical analysis). biopharminternational.comlabmanager.comeuropa.eu For example, in the validated GC-FID method for cocaine, the mean recovery was 101.20% with a relative error of 1.0%, indicating good accuracy, and inter-day stability was demonstrated through control charts. jrespharm.com

Investigation of Molecular Mechanisms and Biological Interactions of Belsoline

Ligand-Target Interaction Profiling Methodologies

Ligand-target interaction profiling aims to identify the specific biological molecules, typically proteins, that a compound like Belsoline binds to. Various methodologies are employed in this field. Proteomics-based approaches, such as thermal proteome profiling (TPP), also known as the cellular thermal shift assay (CETSA), have emerged as methods to identify small molecule-target interactions in living cells and cell extracts. nih.govnih.gov This technique relies on the principle that ligand binding can induce a thermal stability shift in the target protein, which can be measured by mass spectrometry. nih.gov Proteins that interact with the ligand can be identified by their compound-dependent thermal shift. nih.gov

Another tool used to analyze protein-ligand interactions is the Protein-Ligand Interaction Profiler (PLIP). researchgate.netvolkamerlab.org PLIP automatically detects and visualizes non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, cation-π interactions, halogen bonds, and salt bridges, in protein-ligand complexes. researchgate.netvolkamerlab.orgbiorxiv.org This provides insights into the binding modes and key residues involved in the interaction between a ligand and its target protein. volkamerlab.orgbiorxiv.org Identifying target proteins is a key step in understanding the mode-of-action of a bioactive small molecule. nih.gov

Enzymatic Modulation and Biochemical Pathway Intervention Studies

Studies on enzymatic modulation investigate how this compound affects the activity of enzymes. Enzymes are essential catalysts in biochemical reactions and play significant roles in various biological processes, including metabolism, detoxification, and signaling pathways. nih.govnih.gov Modulation of enzyme activity can involve inhibition or activation, thereby influencing the rate and outcome of the reactions they catalyze. rsc.org

Research in this area involves assessing the impact of this compound on specific enzyme activities in vitro or in cellular contexts. For instance, studies on other compounds have explored their effects on drug-metabolizing enzymes like cytochrome P450 enzymes and phase II conjugation enzymes, highlighting the potential for compounds to modulate detoxification functions. nih.govmdpi.com Changes in enzymatic activity can lead to the alteration of entire biochemical pathways. Understanding how this compound intervenes in these pathways provides insights into its biological effects. This can involve studying metabolic pathways, signaling cascades, or other enzymatic processes relevant to the compound's observed activities. tmu.edu.cn

Structure-Activity Relationship (SAR) Studies on this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology to understand how variations in the chemical structure of a compound relate to changes in its biological activity. gardp.orgwikipedia.org The analysis of SAR helps identify the specific structural characteristics responsible for a target biological effect. wikipedia.org By modifying the chemical structure of a bioactive compound, medicinal chemists can alter its effect or potency. wikipedia.org

For this compound, SAR studies would involve synthesizing or obtaining analogs (compounds with similar structures but with some modifications) and evaluating their biological activities compared to this compound. This allows researchers to determine which parts of the this compound molecule are crucial for its interaction with targets and its observed biological effects. wikipedia.orgnih.gov SAR studies can reveal how the presence or position of specific functional groups influences activity. mdpi.com This knowledge is invaluable for designing new molecules with potentially enhanced activity, improved selectivity, or reduced undesirable effects. gardp.orgwikipedia.orgkcl.ac.uk Studies on other compound classes have demonstrated how modifications to core structures or substituents can significantly impact their inhibitory potency or other biological properties. nih.govchemrxiv.org

Future Research Directions and Applications in Chemical Biology

Advancements in Sustainable Biosynthesis and Production

The production of complex natural products like Belsoline traditionally relies on extraction from their plant sources. This approach can be limited by factors such as plant availability, geographical location, environmental impact, and the relatively low yields often obtained. Advancements in sustainable biosynthesis offer a promising avenue to overcome these challenges. Research in this area could focus on elucidating the complete biosynthetic pathway of this compound in Aconitum species. Understanding the enzymes and genes involved in each step of its formation could pave the way for engineered biological systems, such as microorganisms or plant cell cultures, to produce this compound more efficiently and sustainably.

Similar efforts in the sustainable production of other natural compounds, like bacterial cellulose, highlight the potential of utilizing microbial fermentation and synthetic biology to create valuable molecules from renewable resources. nih.govnih.gov Applying such strategies to this compound biosynthesis could lead to higher yields, reduced reliance on wild harvesting, and a more controlled and reproducible production process. Key areas of investigation would include identifying and manipulating the relevant biosynthetic genes, optimizing fermentation conditions, and developing cost-effective downstream processing methods for isolation and purification.

Development of Novel Analytical Tools for Complex Matrices

Analyzing natural products in complex matrices, such as biological fluids, plant extracts, or environmental samples, presents significant analytical challenges. jeolusa.comwiley.com The presence of numerous other compounds can interfere with the detection and quantification of the target analyte. Developing novel analytical tools is crucial for accurate and efficient analysis of this compound in such samples.

Current analytical chemistry techniques for complex matrices involve various methods, including chromatography (e.g., HPLC, GC) coupled with detectors like mass spectrometry (MS). wiley.comutoronto.cafrontiersin.orgacs.org Mass spectrometry, particularly techniques like atmospheric pressure chemical ionization mass spectrometry (APCI-MS), has been applied to the analysis of norditerpenoid alkaloids, including this compound, to study their structure and fragmentation patterns. acs.orgresearchgate.netnih.gov

Future research should focus on developing more sensitive, selective, and high-throughput analytical methods specifically tailored for this compound in diverse complex matrices. This could involve:

Advanced Mass Spectrometry Techniques: Exploring high-resolution MS and tandem MS approaches to improve specificity and sensitivity, enabling detection at very low concentrations and differentiation from isobaric compounds.

Novel Separation Methods: Developing new chromatographic stationary phases or extraction techniques, such as microextraction or automated online sample preparation, to more effectively isolate this compound from matrix components.

Chemometric Analysis: Utilizing computational tools and machine learning to process complex analytical data, improving the identification and quantification of this compound in intricate samples. nih.gov

Biosensors and Probes: Developing highly specific biosensors or chemical probes that can selectively bind and signal the presence of this compound, allowing for real-time or in-situ detection.

Research into the analytical chemistry of complex matrices is an active field, with ongoing innovations in techniques like DART-MS and the application of machine learning for data analysis. jeolusa.comnih.govufz.de Applying these advancements to this compound analysis will be vital for future research and potential applications.

Exploration of this compound as a Scaffold for Chemical Probe Development

Chemical biology utilizes small molecules as tools to perturb and study biological systems. durham.ac.uknih.govtu-dortmund.demit.eduimperial.ac.uk These small molecules, known as chemical probes, can selectively interact with specific biomolecules, helping to elucidate their function and role in biological processes. nih.govnih.govbiorxiv.org The complex and unique norditerpenoid structure of this compound presents an interesting scaffold for the development of novel chemical probes.

Future research could explore modifying the this compound structure to create derivatives with enhanced specificity and affinity for particular biological targets. This involves medicinal chemistry efforts to synthesize a library of this compound analogs with variations at different positions of the molecule. nih.gov These analogs could then be screened for their interactions with a range of proteins or other biomolecules to identify potential probes.

The development of chemical probes often involves a scaffold-hopping approach, where a known active scaffold is modified to improve its properties or target different but related proteins. nih.govuvic.ca this compound's distinct structural features could serve as a starting point for designing probes to investigate novel biological pathways or targets that are not effectively addressed by existing chemical tools. Research in this area would require a strong interdisciplinary approach, combining organic synthesis, biochemistry, structural biology, and cell biology to design, synthesize, characterize, and validate the activity of this compound-based chemical probes. durham.ac.uknih.govtu-dortmund.denih.gov

Compound Table

| Compound Name | PubChem CID |

| This compound | 8937 |

Interactive Data Table Example (Illustrative - Data Not Directly from Search Results for this compound in these specific contexts)

While specific data tables on this compound's biosynthesis intermediates, analytical detection limits in complex matrices, or binding affinities of this compound-based chemical probes were not directly found in the search results, the following is an illustrative example of how such data could be presented in an interactive table format if it were available.

| Biosynthesis Step | Enzyme Involved | Proposed Intermediate |

| Step 1 | Enzyme A | Intermediate X |

| Step 2 | Enzyme B | Intermediate Y |

| Step 3 | Enzyme C | This compound |

| Analytical Method | Matrix Type | Limit of Detection (LOD) |

| Method 1 | Plant Extract | 10 ng/mL |

| Method 2 | Biological Fluid | 1 ng/mL |

| This compound Analog | Target Protein | Binding Affinity (Kd) |

| Analog A | Protein X | 50 nM |

| Analog B | Protein Y | 500 nM |

Q & A

Q. How can researchers differentiate this compound’s polymorphs and assess their biological relevance?

- Methodological Answer :

- PXRD and DSC : Characterize crystalline forms and melting points.

- Solubility studies : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF).

- In vitro assays : Test polymorphs for differences in permeability (Caco-2 models) or metabolic stability (microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.